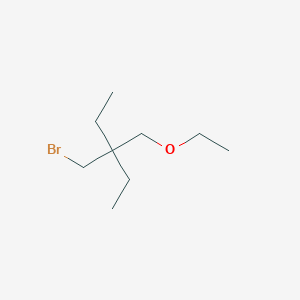![molecular formula C7H8BF2NO2 B13582946 [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a pyridine ring substituted with a difluoromethyl group and a boronic acid moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, piperidine derivatives, and various functionalized pyridine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of difluoromethyl and boronic acid groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets and pathways .
Medicine
In medicinal chemistry, [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety can interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer synthesis, catalysis, and material science .
Mécanisme D'action
The mechanism of action of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The difluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(Trifluoromethyl)-5-methylpyridin-3-yl]boronic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[6-(Chloromethyl)-5-methylpyridin-3-yl]boronic acid: Contains a chloromethyl group instead of a difluoromethyl group.
[6-(Methyl)-5-methylpyridin-3-yl]boronic acid: Lacks the difluoromethyl group, having only a methyl group.
Uniqueness
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is unique due to the presence of both difluoromethyl and boronic acid functionalities. The difluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the boronic acid moiety provides versatile reactivity and binding capabilities. This combination makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H8BF2NO2 |
|---|---|
Poids moléculaire |
186.95 g/mol |
Nom IUPAC |
[6-(difluoromethyl)-5-methylpyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H8BF2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7,12-13H,1H3 |
Clé InChI |
XQGJDPRZDFMFFD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C(F)F)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


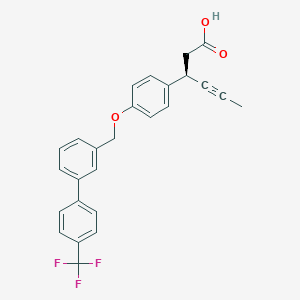

![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
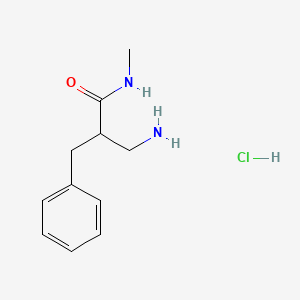
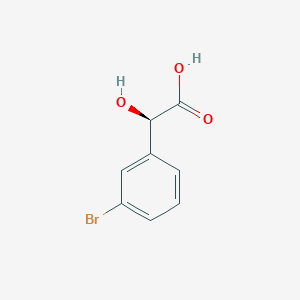

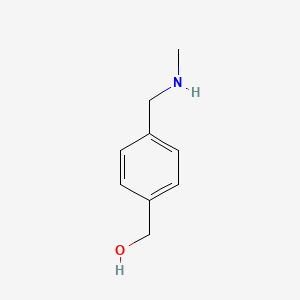
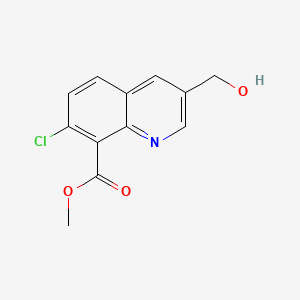
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)

